Shh-L2 Cell-Based Hh Pathway Inhibition: IC50 Comparison of MS-0022 Versus Cyclopamine and GDC-0449 (Vismodegib)
In Shh-activated Shh-Light II (Shh-L2) reporter cells after 48 hours of treatment, MS-0022 exhibited an IC50 of 100 nM for Hedgehog pathway inhibition [1]. Under identical assay conditions, the reference SMO antagonist cyclopamine exhibited an IC50 of 210 nM, while the clinically approved SMO antagonist GDC-0449 (vismodegib) exhibited an IC50 of 30 nM [1] [2]. MS-0022 thus demonstrates 2.1-fold greater potency than cyclopamine (100 nM vs. 210 nM) but 3.3-fold lower potency than GDC-0449 (100 nM vs. 30 nM) in this cellular pathway inhibition assay.
| Evidence Dimension | Hedgehog pathway inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Cyclopamine: IC50 = 210 nM; GDC-0449 (vismodegib): IC50 = 30 nM |
| Quantified Difference | 2.1× more potent than cyclopamine; 3.3× less potent than GDC-0449 |
| Conditions | Shh-Light II (Shh-L2) cells activated with Shh, 48-hour treatment, n=8 |
Why This Matters
MS-0022 offers intermediate potency between the natural product cyclopamine and the high-potency clinical compound GDC-0449, providing researchers with a distinct pharmacological tool for dose-response studies where neither extreme potency nor weak activity is optimal.
- [1] Strand MF, Wilson SR, Dembinski JL, Holsworth DD, Khvat A, Okun I, Petersen D, Krauss S. A novel synthetic smoothened antagonist transiently inhibits pancreatic adenocarcinoma xenografts in a mouse model. PLoS One. 2011;6(6):e19904. View Source
- [2] Strand MF, et al. Figure 1C: Dose response curves of indicated compounds in Shh activated Shh-L2 cells. PLoS One. 2011;6(6):e19904. View Source
